Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide
Description
Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide (CAS 64050-11-9), also known as the methiodide of N-methylurethane of 4-dimethylamino-o-cresol, is a quaternary ammonium iodide derivative. Its structure features a trimethylammonium group attached to a meta-tolyl ring substituted with a methylcarbamoyloxy moiety at the 3-position. This compound is of interest due to its structural complexity, combining a charged ammonium center with a carbamate-functionalized aromatic system. Its synthesis typically involves quaternization of a tertiary amine precursor with methyl iodide, followed by purification via recrystallization .
Properties
CAS No. |
64050-11-9 |
|---|---|
Molecular Formula |
C12H19IN2O2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C12H18N2O2.HI/c1-9-6-10(14(3,4)5)8-11(7-9)16-12(15)13-2;/h6-8H,1-5H3;1H |
InChI Key |
XXNORFZHPIWSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide typically involves the reaction of 3-methyl-5-(methylcarbamoyloxy)phenylamine with methyl iodide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous acetone or acetonitrile
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate
Reduction: Reduction reactions using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base
Major Products
Oxidation: Formation of corresponding carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cell membrane receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Trimethyl(4-iodophenyl)ammonium iodide
- Structure : Features a hypervalent iodine atom bonded to the aromatic ring.
- Key Difference : The iodine in this compound participates in weak hypervalent bonding, unlike the methylcarbamoyloxy-substituted iodine in the target compound. This structural distinction alters electronic properties and reactivity .
- Synthesis : Prepared from 4-iodo-N,N-dimethylaniline and methyl iodide, analogous to the target compound’s synthesis but lacking the carbamate group .
Isopropamide iodide
- Structure : (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide.
- Key Difference : Contains a diphenylpropylcarbamoyl group and diisopropylmethyl substituents, contrasting with the meta-tolyl and methylcarbamoyloxy groups in the target compound. This results in differing steric and electronic profiles, influencing biological activity .
3-Aminophenyltrimethylammonium iodide
- Structure: A simpler analogue with an amino group at the 3-position of the aromatic ring.
- Key Difference: The absence of the methylcarbamoyloxy group reduces hydrolytic stability and alters solubility. This compound is more polar due to the free amino group .
Physicochemical Properties
| Property | Target Compound | Trimethyl(4-iodophenyl)ammonium iodide | 3-Aminophenyltrimethylammonium iodide |
|---|---|---|---|
| Water Solubility | Moderate (carbamate reduces polarity) | Low (hydrophobic iodine substituent) | High (polar amino group) |
| Stability | Hydrolytically sensitive | Stable (hypervalent bonding) | Sensitive to oxidation (amino group) |
| Melting Point | Not reported | Not reported | >200°C (decomposes) |
Physiological Activity
- Target Compound: Limited data, but quaternary ammonium iodides generally exhibit neuromuscular effects. The methylcarbamoyloxy group may modulate toxicity compared to simpler analogues .
- Tetraethyl-/Tetramethylammonium Iodides: Known for potent paralyzing action on nerves due to strong depolarizing effects. The target compound’s aromatic substituents likely reduce this activity .
- Phenylcarbamylcholine Iodide : A structurally related carbamate-containing ammonium iodide used in cholinergic studies. The target compound’s meta-substitution may alter receptor binding specificity .
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